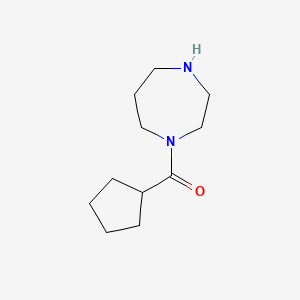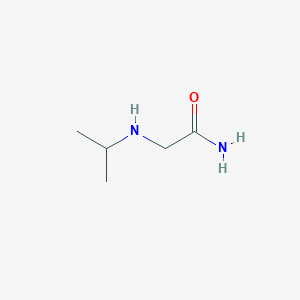![molecular formula C20H21N3O4 B2363209 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid CAS No. 2034536-50-8](/img/structure/B2363209.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. This compound, characterized by its benzisoquinolinone structure fused with a piperazine ring and a carboxylic acid group, exhibits unique properties that make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. A common route includes:
Formation of the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one core through condensation reactions.
Introduction of the ethyl linkage using appropriate alkylation agents under controlled conditions.
Incorporation of the piperazine ring via nucleophilic substitution reactions.
Attachment of the acetic acid moiety through carboxylation reactions, often requiring protective group strategies to avoid side reactions.
Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This involves:
Use of high-purity reagents and solvents.
Continuous-flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to minimize environmental impact, such as using alternative solvents and catalysts.
化学反応の分析
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Transforming the piperazine ring or ethyl linkage under oxidizing conditions to yield different oxidized products.
Reduction: Reduction reactions might target the carbonyl groups of the benzisoquinolinone moiety.
Substitution: Nucleophilic substitution at the piperazine ring or benzisoquinolinone core, enabling functionalization with diverse substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alkyl halides, under various solvent conditions (e.g., DMF, THF).
Major Products:
Oxidized derivatives of the parent compound with modified functional groups.
Reduced derivatives with potentially enhanced or altered biological activity.
Substituted products with diverse functional groups expanding its application scope.
科学的研究の応用
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid has found applications across multiple scientific domains:
Chemistry:
As an intermediate in the synthesis of complex molecules.
In studying reaction mechanisms and exploring synthetic methodologies.
Biology:
As a tool in biochemical studies to probe cellular pathways.
Investigating its effects on enzyme activity and protein interactions.
Medicine:
Potential use as a drug candidate due to its structural features that could interact with biological targets.
As a scaffold for designing new therapeutic agents.
Industry:
Application in the development of advanced materials.
Use in creating specialized chemicals with high-value applications.
作用機序
The mechanism by which 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid exerts its effects is multifaceted:
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit enzymes by binding to active sites, altering catalytic activities.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Gene Expression: Potentially affecting gene expression profiles by interacting with transcription factors or regulatory proteins.
類似化合物との比較
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid: Lacks the piperazine moiety, offering different biological properties.
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine: Missing the acetic acid group, influencing its chemical reactivity and biological interactions.
Uniqueness:
The presence of both the piperazine ring and acetic acid moiety in 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid provides a unique pharmacophore combining features of both structural elements, enhancing its potential in diverse applications.
Feel free to delve deeper into any of these aspects or explore new directions!
特性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-17(25)13-22-9-7-21(8-10-22)11-12-23-19(26)15-5-1-3-14-4-2-6-16(18(14)15)20(23)27/h1-6H,7-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOZIKUHOUFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
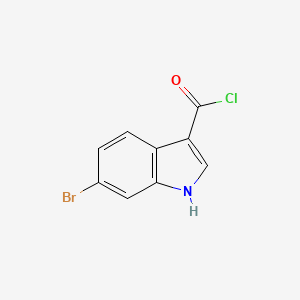
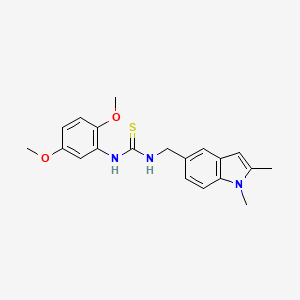
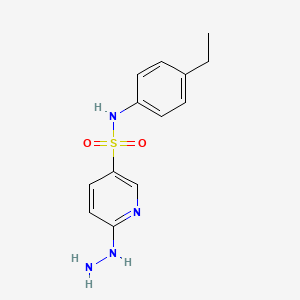
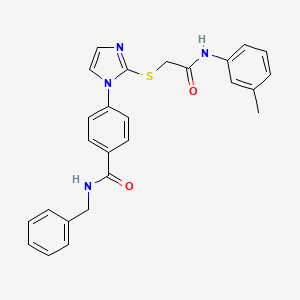
![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)
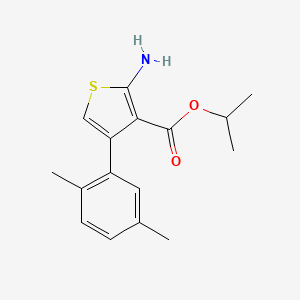
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)
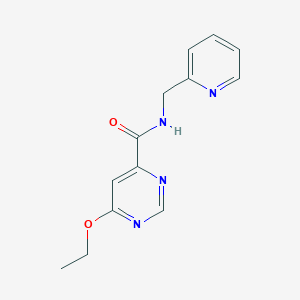
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
